5-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1,4-dihydro-3,1-benzoxazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c11-8-9-6-2-1-3-7(10(12)13)5(6)4-14-8/h1-3H,4H2,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURYBKKHSYYDRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2[N+](=O)[O-])NC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801260512 | |
| Record name | 1,4-Dihydro-5-nitro-2H-3,1-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801260512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002129-70-5 | |
| Record name | 1,4-Dihydro-5-nitro-2H-3,1-benzoxazin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1002129-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dihydro-5-nitro-2H-3,1-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801260512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Transformations of 5 Nitro 1h Benzo D 1 2 Oxazin 2 4h One
Ring-Opening Reactions and Subsequent Nucleophilic Additions
The oxazinone ring of 5-Nitro-1H-benzo[d] researchgate.netsigmaaldrich.comoxazin-2(4H)-one is susceptible to cleavage under certain conditions, leading to the formation of functionalized 2-aminophenol (B121084) derivatives. This reactivity is a key feature, enabling the introduction of various nucleophiles.
Alkaline hydrolysis of the related compound 6-nitrobenzoxazolone, an isomer of the title compound, results in the formation of 2-amino-5-nitrophenol (B90527). researchgate.net This reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the oxazinone ring, followed by ring opening. A similar process can be expected for 5-Nitro-1H-benzo[d] researchgate.netsigmaaldrich.comoxazin-2(4H)-one, which would yield 2-amino-4-nitrophenol (B125904) upon hydrolysis.
The ring-opening can also be initiated by other nucleophiles. For instance, the reaction of benzoxazole (B165842) derivatives with nucleophiles can lead to the formation of 2-amino-5-nitrophenol derivatives. google.com This process involves a nucleophilic substitution reaction followed by ring-opening of the oxazole (B20620) ring. google.com
These ring-opening reactions are valuable in synthetic chemistry as they provide a pathway to highly functionalized aromatic compounds that can serve as building blocks for more complex molecules. sigmaaldrich.comgoogle.com
Transformations and Reductions of the Nitro Functional Group
The nitro group on the benzene (B151609) ring is a key functional group that can undergo a variety of transformations, most notably reduction to an amino group. This conversion dramatically alters the electronic properties of the molecule and opens up new avenues for further functionalization.
The reduction of the nitro group in 2-amino-5-nitrophenol derivatives, which can be obtained from benzoxazole precursors, is a common strategy to produce synthetic intermediates with higher added value. google.com The resulting amino group can then participate in a range of reactions, such as diazotization and coupling reactions, to create a diverse array of compounds. sigmaaldrich.com
The reduction of nitro-containing heterocyclic compounds is a well-established method in organic synthesis. For example, catecholamine neurotransmitters can reduce nitroheterocyclic drugs, forming nitro radical anions in the process. nih.gov While the specific conditions for the reduction of 5-Nitro-1H-benzo[d] researchgate.netsigmaaldrich.comoxazin-2(4H)-one are not detailed in the provided search results, standard reducing agents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation are commonly employed for such transformations.
The presence of the nitro group also influences the reactivity of the molecule in other ways. For instance, the electron-withdrawing nature of the nitro group can activate the aromatic ring for certain reactions. researchgate.net
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzenoid Ring
The benzene ring of 5-Nitro-1H-benzo[d] researchgate.netsigmaaldrich.comoxazin-2(4H)-one, being part of a benzoxazinone (B8607429) system, can theoretically undergo both electrophilic and nucleophilic aromatic substitution reactions. However, the presence of the electron-withdrawing nitro group and the fused oxazinone ring significantly influences the feasibility and regioselectivity of these reactions.
Electrophilic Aromatic Substitution:
Nucleophilic Aromatic Substitution (SNAr):
The presence of the strongly electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org This type of reaction is facilitated when the nitro group is positioned ortho or para to a good leaving group. wikipedia.orglibretexts.orgyoutube.com In the case of 5-Nitro-1H-benzo[d] researchgate.netsigmaaldrich.comoxazin-2(4H)-one, if a suitable leaving group were present on the aromatic ring, a nucleophile could displace it. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized carbanion intermediate. youtube.comyoutube.com The stability of this intermediate is enhanced by the presence of electron-withdrawing groups like the nitro group. youtube.com
For example, the reaction of 2,4-dinitrochlorobenzene with a nucleophile proceeds via an SNAr mechanism where the nitro groups stabilize the intermediate Meisenheimer complex. wikipedia.org A similar reactivity pattern could be anticipated for derivatives of 5-Nitro-1H-benzo[d] researchgate.netsigmaaldrich.comoxazin-2(4H)-one bearing a leaving group on the aromatic ring.
Heterocyclic Ring Expansion and Contraction Reactions
Ring expansion or contraction of the oxazinone ring would likely involve cleavage of one or more bonds within the ring followed by rearrangement and re-cyclization. For instance, reaction with certain reagents could lead to the opening of the oxazinone ring, and subsequent intramolecular reactions could result in the formation of a different heterocyclic system, either larger or smaller.
The synthesis of new heterocyclic compounds from oxazol-5(4H)-ones, which share some structural similarities with the title compound, has been reported to proceed via ring-opening and subsequent cyclization to form 1,2,4-triazin-6(5H)-ones. nih.gov This suggests that under appropriate conditions, the oxazinone ring in 5-Nitro-1H-benzo[d] researchgate.netsigmaaldrich.comoxazin-2(4H)-one could potentially undergo similar transformations.
Detailed Reaction Mechanism Elucidation and Kinetic Studies
Detailed mechanistic and kinetic studies specifically for 5-Nitro-1H-benzo[d] researchgate.netsigmaaldrich.comoxazin-2(4H)-one are not extensively covered in the provided search results. However, studies on related systems provide insights into the likely mechanisms.
The aminolysis of (Z)-4-furylidene oxazolin-5-one derivatives has been studied kinetically, revealing a second-order rate law. eujournal.org The reaction rate was found to be dependent on the electronic nature of the substituents, with electron-withdrawing groups on the aryl ring increasing the reactivity by enhancing the electrophilicity of the carbonyl carbon. eujournal.org A similar dependence on electronic effects would be expected for reactions involving the oxazinone ring of 5-Nitro-1H-benzo[d] researchgate.netsigmaaldrich.comoxazin-2(4H)-one.
The mechanism of nucleophilic aromatic substitution (SNAr) reactions, which are relevant to the reactivity of the benzenoid ring, is well-established and proceeds through an addition-elimination pathway involving a Meisenheimer complex. youtube.comchadsprep.com Kinetic studies of such reactions typically show that the rate-determining step can be either the formation of the intermediate or the departure of the leaving group, depending on the specific reactants and reaction conditions. scirp.org
The synthesis of 1H-benzo[d] researchgate.netsigmaaldrich.comoxazine-2,4-diones from N-protected 2-aminobenzoic acids with thionyl chloride is proposed to proceed through an activation/cyclization mechanism. researchgate.net This involves the formation of an intermediate 2-alkyloxy-4H-3,1-benzo[d] researchgate.netsigmaaldrich.comoxazin-4-one, followed by a nucleophilic attack. nih.gov While this is a different isomer, the mechanistic principles of intramolecular cyclization and subsequent reactions are relevant.
Spectroscopic and Diffraction Based Structural Elucidation of 5 Nitro 1h Benzo D 1 2 Oxazin 2 4h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 5-Nitro-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one, both ¹H and ¹³C NMR would provide critical information on the connectivity of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the N-H proton of the carbamate (B1207046), and the CH₂ group in the oxazinone ring. The chemical shifts (δ) are influenced by the electron-withdrawing nitro group and the anisotropic effects of the benzene (B151609) ring. Based on data from related benzoxazine (B1645224) structures, the aromatic protons are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm. acs.orgresearchgate.net The presence of the nitro group at the 5-position would likely deshield the adjacent protons, causing them to resonate at a higher chemical shift. The methylene (B1212753) (CH₂) protons at the 4-position are expected to appear as a singlet, while the N-H proton would likely be a broad singlet, the position of which can be concentration and solvent dependent. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the cyclic carbamate is expected to be the most downfield signal, typically in the range of δ 150-165 ppm, a characteristic feature for such functionalities. rsc.orgnih.gov The aromatic carbons will resonate in the δ 110-150 ppm region, with the carbon atom attached to the nitro group showing a significant downfield shift. The methylene carbon (C4) is anticipated to appear in the aliphatic region of the spectrum.
Expected ¹H NMR Data for 5-Nitro-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~ 8.0 - 8.2 | d | ~ 8-9 |
| H-7 | ~ 7.2 - 7.4 | t | ~ 8 |
| H-8 | ~ 7.5 - 7.7 | d | ~ 8 |
| N-H | ~ 9.0 - 11.0 | br s | - |
| CH₂ (C4) | ~ 4.5 - 5.5 | s | - |
Note: These are predicted values based on the analysis of similar compounds and the expected electronic effects of the substituents. Actual experimental values may vary.
Expected ¹³C NMR Data for 5-Nitro-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (C2) | ~ 150 - 155 |
| C4 | ~ 65 - 75 |
| C4a | ~ 138 - 142 |
| C5 | ~ 145 - 150 |
| C6 | ~ 120 - 125 |
| C7 | ~ 125 - 130 |
| C8 | ~ 115 - 120 |
| C8a | ~ 130 - 135 |
Note: These are predicted values based on the analysis of similar compounds and the expected electronic effects of the substituents. Actual experimental values may vary.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 5-Nitro-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one is expected to exhibit characteristic absorption bands corresponding to the N-H, C=O, NO₂, and C-O functional groups.
The N-H stretching vibration of the carbamate is anticipated to appear as a sharp to moderately broad band in the region of 3200-3400 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibration of the cyclic carbamate is a strong and characteristic absorption, expected in the range of 1700-1750 cm⁻¹. rsc.org The nitro group (NO₂) will show two distinct, strong stretching vibrations: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. The C-O stretching vibrations of the carbamate will likely appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ range.
Expected IR Absorption Bands for 5-Nitro-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=O Stretch (Carbamate) | 1700 - 1750 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| NO₂ Asymmetric Stretch | 1500 - 1560 | Strong |
| NO₂ Symmetric Stretch | 1345 - 1385 | Strong |
| C-O Stretch (Carbamate) | 1200 - 1300 | Strong |
Note: These are predicted values based on the characteristic absorption frequencies of functional groups found in similar molecular environments.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation pattern. For 5-Nitro-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one (C₈H₆N₂O₄), the expected exact mass is approximately 194.0328 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve initial cleavages characteristic of benzoxazinone (B8607429) and nitroaromatic compounds. The molecular ion peak [M]⁺ should be observable. Common fragmentation pathways could include the loss of the nitro group (NO₂) as a radical, leading to a fragment at [M-46]⁺. Another likely fragmentation is the loss of carbon dioxide (CO₂) from the carbamate ring, resulting in a fragment at [M-44]⁺. Subsequent fragmentations could involve the cleavage of the oxazine (B8389632) ring. The study of fragmentation pathways of related heterocyclic systems, such as 1,2,3-benzotriazin-4-ones, can provide a basis for predicting these patterns. nih.gov
Predicted Major Fragments in the Mass Spectrum of 5-Nitro-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one
| m/z | Proposed Fragment | Proposed Neutral Loss |
| 194 | [C₈H₆N₂O₄]⁺ | Molecular Ion |
| 148 | [C₈H₆N₂O₂]⁺ | NO₂ |
| 150 | [C₇H₆N₂O₂]⁺ | CO₂ |
| 120 | [C₇H₆N₂]⁺ | CO₂ + NO |
Note: The fragmentation pattern is a prediction based on the chemical structure and known fragmentation behaviors of similar compounds. Actual fragmentation may vary depending on the ionization method and conditions.
High-Resolution X-ray Crystallography for Solid-State Molecular Architecture
High-resolution X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for 5-Nitro-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one has been found in the searched literature, we can predict certain structural features based on the analysis of related heterocyclic compounds. nih.gov
Predicted Crystallographic Parameters for 5-Nitro-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one
| Parameter | Predicted Value/Feature |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |
| Key Bond Lengths (Å) | C=O: ~1.20-1.22; C-N (amide): ~1.35-1.40; C-O (ester): ~1.33-1.38; N-O (nitro): ~1.22-1.25 |
| Key Bond Angles (°) | C-N-C: ~120-125; O-C-N: ~110-115 |
| Intermolecular Interactions | N-H···O hydrogen bonds, π-π stacking |
Note: These are hypothetical parameters based on the expected molecular geometry and packing of similar organic molecules. Actual crystallographic data can only be obtained through experimental X-ray diffraction analysis.
Theoretical and Computational Chemistry Investigations on 5-Nitro-1H-benzo[d]oxazin-2(4H)-one
Comprehensive searches for dedicated theoretical and computational studies on the specific chemical compound 5-Nitro-1H-benzo[d]oxazin-2(4H)-one have yielded limited specific results. The existing body of scientific literature focuses more broadly on the larger class of benzoxazine derivatives or other nitro-containing heterocyclic compounds. Therefore, while detailed, specific data tables and research findings for 5-Nitro-1H-benzo[d]oxazin-2(4H)-one are not available in the public domain, this article will discuss the established computational methodologies and the nature of the expected findings based on studies of closely related analogs.
5 Nitro 1h Benzo D 1 2 Oxazin 2 4h One As a Core Scaffold for Advanced Chemical Synthesis
Applications of Related Nitro-Benzoxazinone Scaffolds as Building Blocks
While data on the 5-nitro isomer is unavailable, other related benzoxazinone (B8607429) structures serve as versatile building blocks in organic synthesis. For instance, substituted 1,4-dihydrobenz[d] researchgate.netnih.govoxazin-2-ones are utilized in the synthesis of other important chemical entities. A notable example is the use of 6-bromo-5-methyl-8-nitro-1,4-dihydrobenzo[d] researchgate.netnih.govoxazin-2-one as a precursor for a variety of aminomethyl-substituted o-nitroanilines. acs.org This transformation occurs when the benzoxazinone derivative is treated with nucleophilic amines, leading to the opening of the oxazinone ring and the formation of a new carbon-nitrogen bond. acs.org This process highlights how the benzoxazinone core can be strategically employed to generate complex aniline (B41778) derivatives, which are themselves valuable intermediates in medicinal chemistry. acs.org
The synthesis of these building blocks often starts from accessible materials. For example, 5-methyl-1,4-dihydrobenz[d] researchgate.netnih.govoxazin-2-one can be prepared by the cyclization of o-aminobenzyl alcohol with phosgene. acs.org Subsequent bromination and nitration steps can then be used to introduce the necessary functional groups to create precursors like the aforementioned 6-bromo-8-nitro derivative. acs.org
Role of Related Nitro-Benzoxazinone Scaffolds in Medicinal Chemistry
The broader class of benzoxazinones is of significant interest in medicinal chemistry due to their wide range of biological activities. researchgate.net The introduction of a nitro group can further modulate the electronic properties and biological activity of the scaffold. evitachem.com For example, the related 8-Nitro-1H-benzo[d] researchgate.netnih.govoxazin-2(4H)-one has been noted for its potential as a pharmaceutical agent, with the electron-withdrawing nature of the nitro group potentially enhancing its biological efficacy. evitachem.com This compound is being investigated for its antitumor properties. evitachem.com
The general structure of 1H-benzo[d] researchgate.netnih.govoxazine-2,4-diones, which are structurally related to the requested compound, has been identified in molecules with a variety of biological activities, including:
Antitumor agents nih.gov
Antipsychotic agents nih.gov
Antimycobacterial agents nih.gov
Hepatitis C virus (HCV) inhibitors nih.gov
Butyrylcholinesterase (BChE) inhibitors nih.gov
These examples underscore the importance of the benzoxazinone scaffold in the design of new therapeutic agents. The specific substitution pattern on the aromatic ring, including the position of the nitro group, is critical in determining the biological target and potency.
Derivatization and Synthesis Strategies for Related Scaffolds
The development of synthetic methodologies for benzoxazinone derivatives is an active area of research. A variety of strategies have been developed for the synthesis of the core structure and its subsequent derivatization.
For the related 1H-benzo[d] researchgate.netnih.govoxazine-2,4-diones , several synthetic routes have been established starting from materials like 2-aminobenzoic acids. nih.govresearchgate.net One efficient, two-step approach involves the use of urethane-type protecting groups (such as Fmoc, Cbz, or EtOCO) as a source for the carbonyloxy group, followed by cyclization promoted by thionyl chloride. nih.govresearchgate.netrsc.org This method avoids the need for harsh oxidizing agents or toxic catalysts that are sometimes required in other synthetic pathways. nih.gov
The reactivity of the nitro-substituted benzoxazinone core allows for further chemical modifications. For 8-Nitro-1H-benzo[d] researchgate.netnih.govoxazin-2(4H)-one , the nitro group can be reduced to an amine, which would significantly alter the compound's reactivity and allow for a different set of derivatization reactions. evitachem.com This amine could then be used to build more complex heterocyclic systems.
The following table details some of the related compounds mentioned and their synthetic precursors.
| Derivative Name | Starting Material(s) | Synthetic Method | Reference(s) |
| 6-Bromo-5-methyl-8-nitro-1,4-dihydrobenz[d] researchgate.netnih.govoxazin-2-one | 5-methyl-1,4-dihydrobenz[d] researchgate.netnih.govoxazin-2-one | Bromination and Nitration | acs.org |
| 1H-Benzo[d] researchgate.netnih.govoxazine-2,4-diones | 2-Aminobenzoic acids | Protection (e.g., with EtOCOCl) followed by cyclization with thionyl chloride | nih.govresearchgate.netrsc.org |
| 8-Nitro-1H-benzo[d] researchgate.netnih.govoxazin-2(4H)-one | ortho-Iodophenols and cyanamide | Palladium-Catalyzed Carbonylation followed by Nitration | evitachem.com |
Mechanistic Biochemical and Molecular Biological Investigations of 5 Nitro 1h Benzo D 1 2 Oxazin 2 4h One
Identification of Molecular Targets and Binding Site Characterization
The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets within a cell, such as enzymes and receptors. For 5-Nitro-1H-benzo[d] nih.govevitachem.comoxazin-2(4H)-one, its structural features, particularly the nitro-substituted benzoxazinone (B8607429) core, suggest potential interactions with several classes of biomolecules.
Molecular docking studies on a closely related isomer, 7-nitro-2-aryl-4H-benzo[d] nih.govevitachem.comoxazin-4-ones, have indicated a high binding affinity for caspase proteases , which are crucial mediators of apoptosis. nih.govevitachem.com The nitro group, with its electron-withdrawing properties, is thought to enhance the binding affinity of the benzoxazinone scaffold to the nucleophilic sites within the active site of these enzymes. evitachem.com This interaction is a key aspect of the pro-apoptotic potential observed in this class of compounds. nih.govevitachem.com
Furthermore, the broader class of 4H-benzo[d] nih.govevitachem.comoxazines has been associated with the inhibition of other important enzymes. For instance, some derivatives have been identified as inhibitors of human leucocyte elastase and C1r serine protease . nih.gov Additionally, the benzoxazinone nucleus is a core component of etifoxine, a known potent GABA receptor inhibitor . nih.govacs.org While these activities have been reported for the 4-one isomer, they highlight the potential of the benzoxazinone scaffold to interact with a diverse range of protein targets.
Table 1: Potential Molecular Targets of Benzoxazinone Scaffolds
| Target Class | Specific Example | Associated Benzoxazinone Isomer | Potential Significance |
| Proteases | Caspase Proteases | 7-Nitro-2-aryl-4H-benzo[d] nih.govevitachem.comoxazin-4-ones | Induction of apoptosis |
| Proteases | Human Leucocyte Elastase | 4H-benzo[d] nih.govevitachem.comoxazines | Anti-inflammatory activity |
| Proteases | C1r Serine Protease | 4H-benzo[d] nih.govevitachem.comoxazines | Modulation of complement system |
| Receptors | GABA Receptor | Etifoxine (a 4H-benzo[d] nih.govevitachem.comoxazine (B8389632) derivative) | Anxiolytic effects |
This table is generated based on data from related benzoxazinone compounds to infer the potential targets of 5-Nitro-1H-benzo[d] nih.govevitachem.comoxazin-2(4H)-one.
Elucidation of Enzyme Inhibition Mechanisms
The benzoxazinone ring system is a key pharmacophore found in several enzyme inhibitors. Understanding the mechanism by which these compounds inhibit their target enzymes is crucial for rational drug design.
Serine Proteases: As mentioned, nitro-substituted benzoxazinones have shown potential as inhibitors of serine proteases like caspases. nih.govevitachem.com The proposed mechanism of action involves the interaction of the electron-deficient benzoxazinone core with the serine residue in the enzyme's active site. evitachem.com This can lead to the formation of a stable covalent adduct or a non-covalent complex, thereby inactivating the enzyme. Studies on 4H-3,1-benzoxazin-4-one derivatives have identified potent inhibitors of Cathepsin G (CatG), another serine protease, with IC50 values in the low micromolar range. researchgate.net
Reverse Transcriptase: The benzoxazinone scaffold is famously present in Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. nih.govacs.org NNRTIs bind to a hydrophobic pocket in the reverse transcriptase enzyme, distant from the active site, inducing a conformational change that inhibits its function. The presence of this scaffold in an approved drug highlights the potential of compounds like 5-Nitro-1H-benzo[d] nih.govevitachem.comoxazin-2(4H)-one to exhibit similar inhibitory activity against this enzyme class.
Cyclin-Dependent Kinases (CDKs): Recent research has identified derivatives of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one as potent and selective inhibitors of CDK9 . nih.gov CDK9 is a key transcriptional regulator, and its inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells. nih.gov The mechanism of inhibition likely involves binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates.
α-Chymotrypsin: While not directly studied for the title compound, the general class of 1,3-oxazine derivatives has been investigated for its interaction with various enzymes. The potential for inhibition of other serine proteases like α-chymotrypsin remains an area for future investigation.
Biochemical Pathway Modulation and Cellular Activity Mechanisms
The interaction of 5-Nitro-1H-benzo[d] nih.govevitachem.comoxazin-2(4H)-one with its molecular targets can trigger a cascade of events at the cellular level, leading to the modulation of key biochemical pathways.
Inhibition of Cell Proliferation at the Molecular Level: Studies on related nitro-substituted benzoxazinones have demonstrated significant anti-proliferative effects in various cancer cell lines. For example, 7-nitro-2-aryl-4H-benzo[d] nih.govevitachem.comoxazin-4-ones have shown cytotoxic potential against HeLa human cervical cancer cells. nih.gov The molecular mechanism underlying this effect is believed to be the induction of apoptosis. nih.gov This is supported by docking studies showing high affinity for caspase proteases, the key executioners of the apoptotic pathway. nih.govevitachem.com
Furthermore, investigations into 4H-benzo[d] nih.govevitachem.comoxazine derivatives revealed their ability to inhibit the proliferation of breast cancer cell lines, including MCF-7, CAMA-1, HCC1954, and SKBR-3. nih.gov One proposed mechanism for this activity is the generation of reactive oxygen species (ROS), which can induce cellular stress and trigger apoptotic cell death. nih.gov
The potential inhibition of CDK9 by the benzoxazinone scaffold, as seen with related isomers, provides another molecular basis for its anti-proliferative activity. nih.gov Inhibition of CDK9 leads to the downregulation of the anti-apoptotic protein Mcl-1 and the oncoprotein c-Myc, thereby promoting apoptosis in hematologic malignancies. nih.gov
Table 2: Investigated Cellular Activities of Related Benzoxazinone Derivatives
| Cellular Activity | Cell Line(s) | Investigated Benzoxazinone Isomer | Potential Molecular Mechanism |
| Anti-proliferative | HeLa | 7-Nitro-2-aryl-4H-benzo[d] nih.govevitachem.comoxazin-4-ones | Induction of apoptosis via caspase activation |
| Anti-proliferative | MCF-7, CAMA-1, HCC1954, SKBR-3 | 4H-benzo[d] nih.govevitachem.comoxazines | Generation of Reactive Oxygen Species (ROS) |
| Apoptosis Induction | MV4-11 | 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives | Inhibition of CDK9, leading to Mcl-1 and c-Myc downregulation |
This table summarizes findings from studies on related benzoxazinone compounds to infer the potential cellular activities of 5-Nitro-1H-benzo[d] nih.govevitachem.comoxazin-2(4H)-one.
Structure-Activity Relationship (SAR) Studies Focused on Molecular Interactions and Mechanistic Effects
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For the benzoxazinone class of compounds, several SAR studies have provided insights into the key structural features required for their mechanistic effects.
In studies of 7-nitro-2-aryl-4H-benzo[d] nih.govevitachem.comoxazin-4-ones, the nature of the substituent on the aryl ring at the C-2 position was found to be critical for their anti-proliferative and pro-apoptotic activities. nih.gov For instance, certain substitutions led to enhanced cytotoxic potential against HeLa cells. nih.gov Docking studies with caspase proteases have further elucidated these relationships, showing that different substituents at the C-2 position can significantly alter the binding affinity and inhibition constant (Ki) of the molecule. nih.govevitachem.com
Similarly, for 4H-benzo[d] nih.govevitachem.comoxazine derivatives evaluated against breast cancer cell lines, the presence of a substituted aryl group at the C-2 position was correlated with a notable inhibitory effect on cell proliferation. nih.govacs.org This suggests that the C-2 position is a key site for modification to optimize the biological activity of the benzoxazinone scaffold.
The unique electronic profile of the 1,3-oxazin-2-one core in 5-Nitro-1H-benzo[d] nih.govevitachem.comoxazin-2(4H)-one, which is a cyclic carbamate (B1207046), presents a different reactivity and stability profile compared to the more studied 4-one isomers that have an amide-like structure. evitachem.com The positioning of the nitro group at the 5-position will also significantly influence the electronic distribution and potential molecular interactions of the compound. Further SAR studies focusing specifically on derivatives of 5-Nitro-1H-benzo[d] nih.govevitachem.comoxazin-2(4H)-one are needed to fully understand the impact of these structural features on its mechanistic effects.
Table 3: Summary of SAR Findings for Related Benzoxazinone Derivatives
| Structural Feature | Observation | Implication for Mechanistic Effect |
| C-2 Aryl Substituent | Nature of the substituent influences anti-proliferative activity and caspase binding affinity. | Crucial for optimizing interactions with the target enzyme's active site. |
| Benzoxazinone Core | The 1,3-oxazin-2-one (cyclic carbamate) has a different electronic profile than the 4-one (amide-like) isomer. | May lead to different mechanisms of action and target selectivity. |
| Nitro Group Position | The position of the nitro group affects the electronic properties of the entire molecule. | Influences binding affinity and reactivity with molecular targets. |
This table is based on SAR studies of related benzoxazinone isomers to provide a framework for understanding the potential structure-activity relationships of 5-Nitro-1H-benzo[d] nih.govevitachem.comoxazin-2(4H)-one.
Future Research Directions and Emerging Opportunities
Development of Highly Efficient and Sustainable Synthetic Methodologies for 5-Nitro-1H-benzo[d]bocsci.comnih.govoxazin-2(4H)-one and its Analogues
The pursuit of green and sustainable chemistry is paramount in modern organic synthesis. iaea.org Future research should prioritize the development of eco-friendly and efficient methods for the synthesis of 5-Nitro-1H-benzo[d] nih.govoxazin-2(4H)-one and its derivatives.
Current synthetic strategies for nitroaromatic compounds often involve harsh conditions and the use of hazardous reagents like nitric and sulfuric acids. orgchemres.orgnih.gov The development of greener alternatives is a significant area of interest. orgchemres.org Research into sustainable methodologies could focus on several key areas:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically reduce reaction times for the synthesis of benzoxazines, in some cases from hours to minutes, while maintaining or even improving yields. iaea.orgresearchgate.net Applying MAOS to the synthesis of 5-Nitro-1H-benzo[d] nih.govoxazin-2(4H)-one could lead to more efficient and environmentally benign processes.
Use of Renewable Feedstocks: The use of bio-based starting materials is a cornerstone of green chemistry. iaea.orgresearchgate.net Investigating the synthesis of benzoxazine (B1645224) precursors from renewable sources like guaiacol, vanillin, and furfurylamine (B118560) could provide a sustainable pathway to novel analogues. researchgate.netresearchgate.net
Solvent-Free and Catalyst-Free Reactions: The development of solvent-free and catalyst-free reactions, such as those achieved through simple mixing or grinding, represents a highly atom-economical and environmentally friendly approach. rsc.org Exploring such conditions for the synthesis of the target compound could significantly reduce waste and energy consumption.
Alternative Nitrating Agents: Research into milder and more selective nitrating agents to introduce the nitro group onto the benzoxazinone (B8607429) scaffold is crucial. orgchemres.org This would not only improve the sustainability of the synthesis but also allow for greater control over regioselectivity, which is often a challenge with traditional nitration methods. orgchemres.org
| Synthetic Approach | Potential Advantages for 5-Nitro-1H-benzo[d] nih.govoxazin-2(4H)-one Synthesis |
| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, improved yields, lower energy consumption. iaea.orgresearchgate.net |
| Renewable Feedstocks | Decreased reliance on fossil fuels, production of "greener" analogues. iaea.orgresearchgate.net |
| Solvent-Free/Catalyst-Free Conditions | High atom economy, reduced waste, simplified purification. rsc.org |
| Alternative Nitrating Agents | Improved regioselectivity, milder reaction conditions, enhanced safety. orgchemres.org |
Integration of Artificial Intelligence and Machine Learning for Predictive Chemical Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from synthesis planning to predicting biological activity. nih.govnih.gov These computational tools can significantly accelerate the research and development of 5-Nitro-1H-benzo[d] nih.govoxazin-2(4H)-one and its analogues.
Key opportunities for the application of AI and ML include:
Predictive Modeling of Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict various properties of nitroaromatic compounds, such as thermal stability and toxicity. nih.govresearchgate.netnih.gov Such models could be trained on existing data for related compounds to predict the characteristics of novel 5-Nitro-1H-benzo[d] nih.govoxazin-2(4H)-one derivatives, guiding the design of compounds with desired properties.
Computer-Aided Synthesis Planning (CASP): AI-powered tools can propose novel and efficient synthetic routes to target molecules, potentially uncovering more sustainable or higher-yielding pathways than those devised by human chemists. acs.orgjrfglobal.com This can be particularly valuable for complex heterocyclic structures.
Virtual Screening and Enzyme Inhibitor Design: Machine learning models are increasingly used to screen large compound libraries for potential biological activity and to design potent enzyme inhibitors. nih.gov By analyzing the structural features of known inhibitors, ML algorithms can identify novel candidates, including analogues of 5-Nitro-1H-benzo[d] nih.govoxazin-2(4H)-one, for further experimental investigation. researchgate.net Recent advances have even demonstrated the ability of deep learning to generate custom enzymes for specific reactions. bakerlab.org
Accelerating Biocatalysis Discovery: ML can be employed to discover and engineer enzymes for specific biotransformations. acs.org This could lead to the development of biocatalytic methods for the synthesis or modification of 5-Nitro-1H-benzo[d] nih.govoxazin-2(4H)-one, offering a highly selective and sustainable alternative to traditional chemical synthesis.
| AI/ML Application | Potential Impact on 5-Nitro-1H-benzo[d] nih.govoxazin-2(4H)-one Research |
| Predictive Modeling (QSPR) | Rapid estimation of key properties, guiding the design of new analogues. nih.govresearchgate.net |
| Computer-Aided Synthesis Planning (CASP) | Identification of novel and optimized synthetic routes. acs.orgjrfglobal.com |
| Virtual Screening and Inhibitor Design | Efficient discovery of new bioactive analogues and prediction of their targets. nih.gov |
| Biocatalysis Discovery | Development of enzymatic routes for synthesis and modification. acs.org |
Exploration of Novel Mechanistic Biochemical Interactions and Target Discovery
Understanding the detailed biochemical mechanisms of action is crucial for the development of any bioactive compound. For 5-Nitro-1H-benzo[d] nih.govoxazin-2(4H)-one, future research should focus on elucidating its interactions with biological targets and discovering novel mechanisms.
Benzoxazinone derivatives have been identified as inhibitors of various enzymes, including α-chymotrypsin. nih.govresearchgate.net The nature and position of substituents on the benzoxazinone ring play a critical role in their inhibitory potential. nih.gov Future research directions in this area include:
Target Identification and Validation: While related compounds are known to inhibit certain proteases, the specific molecular targets of 5-Nitro-1H-benzo[d] nih.govoxazin-2(4H)-one remain to be fully elucidated. Advanced proteomics and chemical biology approaches can be used to identify and validate its protein binding partners in relevant biological systems.
Molecular Docking and Simulation: Computational studies, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding modes of 5-Nitro-1H-benzo[d] nih.govoxazin-2(4H)-one with its potential targets. researchgate.net These studies can help to rationalize structure-activity relationships and guide the design of more potent and selective analogues.
Exploration of Allelochemical Properties: Natural benzoxazinones are known to play a role in plant defense and allelopathy. nih.gov Investigating whether 5-Nitro-1H-benzo[d] nih.govoxazin-2(4H)-one possesses similar properties could open up new avenues for its application in agriculture as a natural pesticide. nih.gov
Advanced Applications in Bio-Orthogonal Chemistry and Chemical Biology Tools
Bio-orthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. acs.orgacs.org The unique chemical properties of 5-Nitro-1H-benzo[d] nih.govoxazin-2(4H)-one suggest its potential for development as a tool in chemical biology and for advanced applications.
Emerging opportunities in this domain include:
Development of Bio-orthogonal Probes: The nitro group can sometimes be utilized in bio-orthogonal reactions. researchgate.net Research could explore the possibility of modifying the 5-Nitro-1H-benzo[d] nih.govoxazin-2(4H)-one scaffold to create probes for labeling and tracking biomolecules in living cells. While nitrones are more commonly used in this context, the reactivity of the nitroaromatic system could be harnessed in novel ways. researchgate.netnih.gov
Fluorescent Sensors: The benzoxazinone core, when appropriately functionalized, could serve as a scaffold for the development of fluorescent sensors for detecting specific analytes. The nitro group, being a strong electron-withdrawing group, can act as a fluorescence quencher. rsc.org This property could be exploited to design "turn-on" fluorescent probes where a reaction with the target analyte leads to a change in the electronic properties of the molecule and a restoration of fluorescence. This principle is used in the detection of nitroaromatic explosives. novomof.com
Photo-activatable Compounds: Nitroaromatic compounds can be sensitive to light, and this property can be exploited to create photo-activatable or photo-releasable systems. Future research could investigate the potential of 5-Nitro-1H-benzo[d] nih.govoxazin-2(4H)-one as a caged compound, where a biologically active molecule is released upon irradiation with light of a specific wavelength. This would allow for precise spatial and temporal control over biological processes.
Q & A
Q. What are the common synthetic routes for preparing 5-nitro-substituted benzoxazinone derivatives?
Methodological Answer: Synthesis typically involves:
- Condensation and cyclization : Reacting substituted anthranilic acid derivatives with nitrating agents (e.g., HNO₃/H₂SO₄) to introduce the nitro group, followed by cyclization using reagents like acetic anhydride or phosphoryl chloride .
- Functionalization of preformed benzoxazinones : Nitration of existing benzoxazinones under controlled conditions to avoid over-nitration or decomposition .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating nitro derivatives. Yields range from 70–85% depending on substituent steric effects and reaction optimization .
Q. How is spectroscopic characterization (NMR, FTIR, HRMS) performed for nitrobenzoxazinones?
Methodological Answer:
- ¹H/¹³C NMR : Identify diagnostic signals:
- FTIR : Confirm nitro (1520–1560 cm⁻¹, asymmetric NO₂ stretch) and carbonyl (1685–1713 cm⁻¹, C=O) groups .
- HRMS : Validate molecular formula (e.g., [M+Na]+ for C₁₁H₈N₂O₄: calc. 255.0481, observed 255.0479) .
Example : For 5-nitro-1H-benzoxazinone, ¹H NMR in DMSO-d₆ shows a singlet at δ 10.35 (NH, D₂O exchangeable) and aromatic protons at δ 8.15–7.57 .
Q. What are the key considerations for optimizing reaction yields in nitrobenzoxazinone synthesis?
Methodological Answer:
- Temperature control : Nitration is exothermic; maintain 0–5°C to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve nitro group incorporation .
- Catalyst screening : Lewis acids (e.g., FeCl₃) enhance regioselectivity in electrophilic nitration .
- Workup : Neutralize excess acid post-reaction to avoid hydrolysis of the oxazinone ring .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of 5-nitrobenzoxazinones?
Methodological Answer:
- Molecular docking :
- Protein preparation : Retrieve target structure (e.g., estrogen receptor α, PDB ID: 1A52) and remove water/cofactors .
- Ligand preparation : Optimize 5-nitrobenzoxazinone geometry using DFT (e.g., B3LYP/6-31G*) .
- Docking simulations : Use AutoDock Vina; validate binding poses via RMSD clustering (<2.0 Å) .
- ADMET prediction : SwissADME evaluates bioavailability; nitro groups may reduce metabolic stability .
Case Study : Docking of 5-nitro derivatives into the progesterone receptor showed hydrogen bonding with Arg766 and hydrophobic interactions with Leu721, correlating with in vitro antagonist activity .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar nitrobenzoxazinones?
Methodological Answer:
- Variable temperature NMR : Resolve overlapping signals (e.g., NH protons) by acquiring spectra at 25°C and 50°C .
- 2D NMR (HSQC, HMBC) : Assign ambiguous carbons (e.g., differentiate C-4 vs. C-6 in regioisomers) .
- X-ray crystallography : Definitive structural confirmation (e.g., C–N bond lengths: 1.36–1.42 Å for nitro groups) .
Example : A reported 6-nitro isomer (δ 8.19 ppm, d, J=9 Hz) was misassigned as 5-nitro until HMBC confirmed coupling between C-5 and NO₂ .
Q. How to design derivatives of 5-nitrobenzoxazinone for enhanced antibacterial activity?
Methodological Answer:
- Structure-activity relationship (SAR) :
- Synthetic modifications :
Q. What crystallographic methods confirm the nitro group orientation in benzoxazinones?
Methodological Answer:
- Single-crystal X-ray diffraction :
- Grow crystals via slow evaporation (solvent: CHCl₃/MeOH, 4:1).
- Resolve NO₂ torsion angles (θ=5–10° indicates minimal steric strain) .
- Electron density maps : Validate planar geometry of the nitro group (sp² hybridization) .
Example : A 5-nitro derivative showed θ=8.2° between the benzoxazinone plane and NO₂, confirming minimal distortion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
